Kadlongilactone B

Description

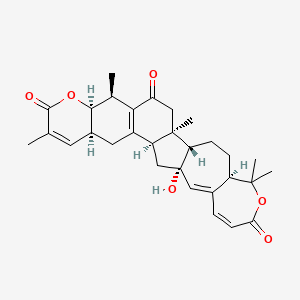

Kadlongilactone B is a natural product belonging to the lactone family, characterized by a cyclic ester backbone. Lactones are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This compound is hypothesized to share structural motifs with fluorinated cyclohexane derivatives or heterocyclic compounds, as seen in analogs from the provided evidence .

Properties

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(1R,2S,5R,13S,15R,18S,23R,24S)-13-hydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21,26-trione |

InChI |

InChI=1S/C30H36O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-10,12,16,18,20-21,23,26,34H,7-8,11,13-14H2,1-5H3/t16-,18+,20+,21-,23-,26-,29+,30+/m0/s1 |

InChI Key |

REUCSCMILGJJCP-SCPJPNRMSA-N |

SMILES |

CC1C2C(CC3=C1C(=O)CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)C=C(C(=O)O2)C |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H](CC3=C1C(=O)C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)C=C(C(=O)O2)C |

Canonical SMILES |

CC1C2C(CC3=C1C(=O)CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)C=C(C(=O)O2)C |

Synonyms |

kadlongilactone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Kadlongilactone B with structurally or functionally related compounds, focusing on molecular properties, synthesis, and bioactivity.

Fluorinated Cyclohexane Derivatives (CAS 122665-97-8)

- Molecular Structure : The compound 4,4-difluorocyclohexanecarboxamide (CAS 122665-97-8) features a fluorinated cyclohexane ring with a carboxamide group. In contrast, this compound likely replaces the amide with a lactone ring, altering hydrogen-bonding capacity and reactivity .

- Physicochemical Properties :

- Solubility : The fluorinated cyclohexane derivative exhibits high water solubility (1.55–9.71 mg/mL), attributed to polar fluorine atoms and carboxamide group. This compound, as a lactone, may have lower aqueous solubility due to reduced polarity.

- Molecular Weight : 164.15 g/mol (CAS 122665-97-8) vs. hypothetical ~200–250 g/mol for this compound (typical for medium-sized lactones).

- Synthesis : The fluorinated compound is synthesized via sulfuric acid-mediated reactions at 0–70°C , whereas lactones often require cyclization of hydroxy acids or metal-catalyzed esterification.

- Bioactivity : Both compounds may penetrate the blood-brain barrier (BBB) due to moderate lipophilicity, but this compound’s lactone ring could enhance metabolic stability compared to the carboxamide .

β-Carboline Alkaloids ()

- Structural Contrast : β-Carbolines (e.g., harmane, harmine) are nitrogen-containing heterocycles, distinct from oxygen-based lactones. However, both classes exhibit aromaticity and planar structures conducive to intercalation or enzyme inhibition.

- Bioactivity : β-Carbolines are neuroactive (e.g., MAO inhibition), while this compound’s activity may target esterase enzymes or inflammatory pathways.

- Solubility: β-Carbolines in methanol () show high solubility in organic solvents, whereas this compound may require aqueous-organic mixtures for dissolution.

Brominated Aromatic Compounds (CAS 1761-61-1)

- Structure : 3-Bromo-5-chlorophenylboronic acid (CAS 1761-61-1) contains a brominated aromatic ring, contrasting with this compound’s alicyclic lactone.

- Synthesis : Brominated compounds often utilize palladium catalysts (e.g., Suzuki coupling), whereas lactones may involve green chemistry approaches like A-FGO catalysts (as seen in ) .

- Applications : Brominated aromatics are common in materials science, while lactones are prioritized in drug discovery for their biodegradability.

Boronic Acid Derivatives (CAS 1046861-20-4)

- Functional Groups : Boronic acids (e.g., CAS 1046861-20-4) enable cross-coupling reactions, unlike lactones, which are electrophilic at the ester carbonyl.

- LogP Comparison : The boronic acid has a calculated LogP (XLOGP3) of 2.15, suggesting moderate lipophilicity. This compound’s LogP would depend on substituents but could be lower due to polar oxygen atoms .

Data Table: Comparative Analysis of this compound and Analogs

Key Research Findings

Lactone vs. Carboxamide : Lactones may exhibit slower hydrolysis than carboxamides in vivo, prolonging therapeutic effects.

Synthetic Complexity : this compound’s cyclic structure likely requires multi-step synthesis, contrasting with simpler acid-catalyzed routes for fluorinated carboxamides .

Q & A

Q. What spectroscopic and chromatographic methods are critical for structural elucidation of Kadlongilactone B?

this compound’s structure, a rare triterpenoid with a kadlongilactone-type skeleton, is determined via 2D NMR (¹H-¹³C HSQC, HMBC, and COSY) and high-resolution mass spectrometry (HRMS) . For example, Gao et al. (2008) confirmed its aromatic E-ring and 3,4-seco-lanostane backbone through comparative spectral analysis with known analogs like kadlongilactone A . Purity validation requires HPLC-UV/ELSD (>95%) and comparison with synthetic standards when available .

Q. Which in vitro cell lines are standard for evaluating this compound’s cytotoxic activity?

this compound is routinely tested against human leukemia (K562) , hepatocellular carcinoma (Bel-7402) , and lung adenocarcinoma (A549) cell lines. IC₅₀ values are measured via MTT assays or SRB staining , with reported activities <0.1 μM for K562 and Bel-7402 and 1.0 μM for A549 . Dose-response curves (0.1–100 μM) and positive controls (e.g., cisplatin) are essential for validating specificity .

Advanced Research Questions

Q. How do structural modifications of this compound’s E-ring influence its antitumor potency?

The aromatic E-ring and C-17/C-21 lactone moieties are critical for bioactivity. For example, replacing the E-ring’s hydroxyl groups with methoxy groups (as in kadcoccilactone R) reduces cytotoxicity by 10-fold, suggesting hydrogen bonding is vital for target binding . Computational studies (molecular docking with Bcl-2 or NF-κB ) can further clarify structure-activity relationships (SARs) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies in IC₅₀ values (e.g., 0.1 μM vs. 1.0 mmol/L in vs. ) may arise from assay variability (e.g., incubation time, serum concentration) or compound stability . Researchers should:

Q. How can researchers design experiments to identify this compound’s molecular targets?

A multi-omics approach is recommended:

- Transcriptomics (RNA-seq) : Profile gene expression changes in treated vs. untreated cells.

- Proteomics (SILAC/TMT) : Identify differentially expressed proteins (e.g., apoptosis regulators).

- Chemical proteomics : Use biotinylated this compound analogs to pull down binding partners . Cross-validation with siRNA knockdowns or CRISPR-Cas9 gene editing confirms target relevance .

Methodological Guidance

Q. What controls are essential for ensuring reproducibility in cytotoxicity assays?

- Negative controls : Vehicle-treated cells (e.g., DMSO ≤0.1%).

- Positive controls : Standard chemotherapeutics (e.g., doxorubicin for DNA damage).

- Technical replicates : Triplicate wells per concentration.

- Biological replicates : Independent experiments (n ≥ 3). Data should be analyzed using GraphPad Prism with nonlinear regression for IC₅₀ calculation .

Q. How should researchers address low natural abundance of this compound in plant sources?

- Semi-synthesis : Use abundant precursors (e.g., lanostane derivatives) for structural derivatization.

- Biosynthetic engineering : Heterologously express key enzymes (e.g., cytochrome P450s) in Saccharomyces cerevisiae .

- Sustainable extraction : Optimize accelerated solvent extraction (ASE) with ethanol/water (70:30) to maximize yield .

Data Interpretation and Reporting

Q. How to contextualize this compound’s potency relative to other triterpenoids?

Compare IC₅₀ values with:

- Kadlongilactone A : Similar potency (IC₅₀ <0.1 μM) due to shared E-ring .

- Schisandronic acid : Weaker activity (IC₅₀ >10 μM), highlighting the importance of lactone groups . Tabulate data using standardized formats (Table 1) to enhance cross-study comparability .

Table 1 : Cytotoxic Activity of Selected Triterpenoids

| Compound | K562 (IC₅₀, μM) | Bel-7402 (IC₅₀, μM) | A549 (IC₅₀, μM) |

|---|---|---|---|

| This compound | <0.1 | <0.1 | 1.0 |

| Kadlongilactone A | <0.1 | <0.1 | 0.8 |

| Schisandronic acid | 12.5 | 15.3 | 18.7 |

| Data sourced from |

Ethical and Reproducibility Considerations

- Data transparency : Deposit raw spectral data in Figshare or Zenodo with DOIs.

- Conflict of interest : Disclose funding sources (e.g., natural product research grants) in acknowledgments .

- Ethical compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.